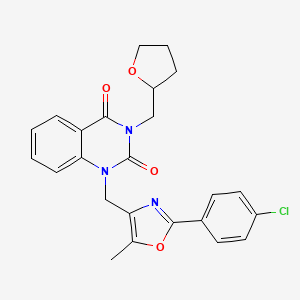
1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H22ClN3O4 and its molecular weight is 451.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated structure involving a quinazoline core, oxazole, and tetrahydrofuran groups. Its molecular formula is C27H23ClN4O2, with a molecular weight of approximately 503.02 g/mol. The presence of the 4-chlorophenyl and 5-methyloxazole moieties suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. A study highlighted that quinazoline derivatives can inhibit multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2, which are crucial in cancer progression and metastasis . The compound has been investigated for its cytotoxic effects against various cancer cell lines.
Table 1: Inhibitory Activity Against Tyrosine Kinases
| Compound | Target Kinase | Type of Inhibition | IC50 (µM) |
|---|---|---|---|
| 1 | CDK2 | Non-competitive | 0.5 |
| 1 | HER2 | Non-competitive | 0.7 |
| 1 | EGFR | Competitive | 0.3 |
| 1 | VEGFR2 | Non-competitive | 0.6 |
This table summarizes the inhibitory activities observed for the compound against key kinases involved in cancer cell signaling pathways.
The mechanism of action involves the compound's ability to bind to ATP-binding sites on kinases, effectively blocking their activity. Molecular docking studies suggest that it acts as a type-II inhibitor for CDK2 and a type-I inhibitor for EGFR . This dual inhibition mechanism is promising for developing targeted cancer therapies.
Study on Cytotoxicity
A comprehensive study evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). The results indicated significant cytotoxicity with IC50 values ranging from 0.5 to 1.5 µM depending on the cell line tested . The structure–activity relationship (SAR) analysis revealed that modifications in the side chains could enhance potency.
Environmental Impact Study
Another notable research focused on the environmental impact of similar quinazoline derivatives on aquatic organisms. The study found that certain derivatives inhibited growth in unicellular cyanobacteria, indicating potential ecological risks associated with pharmaceutical contaminants . This highlights the need for careful evaluation of biological activities beyond therapeutic applications.
特性
IUPAC Name |
1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4/c1-15-20(26-22(32-15)16-8-10-17(25)11-9-16)14-27-21-7-3-2-6-19(21)23(29)28(24(27)30)13-18-5-4-12-31-18/h2-3,6-11,18H,4-5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNOMAOYESEFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














